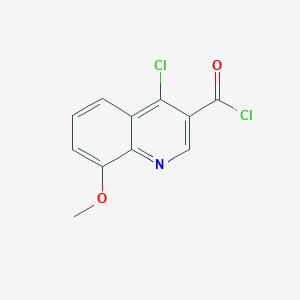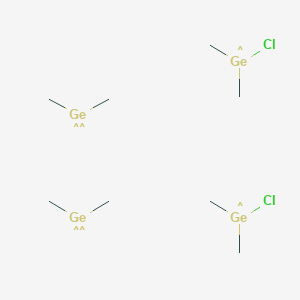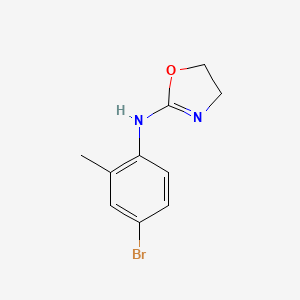
4-Chloro-8-methoxyquinoline-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-methoxyquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C11H7ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxyquinoline-3-carbonyl chloride typically involves the reaction of 4-chloro-8-methoxyquinoline-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-methoxyquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted quinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Condensation Reagents: Amines are often used in condensation reactions to form amides.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloro-8-methoxyquinoline-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-methoxyquinoline-3-carbonyl chloride involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in the synthesis of various derivatives and in studying molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-8-methoxyquinoline-3-carboxylic acid
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Uniqueness
4-Chloro-8-methoxyquinoline-3-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .
Propiedades
Fórmula molecular |
C11H7Cl2NO2 |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
4-chloro-8-methoxyquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-8-4-2-3-6-9(12)7(11(13)15)5-14-10(6)8/h2-5H,1H3 |
Clave InChI |
DHVVUOMPHRRYQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C(=CN=C21)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)


![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)

![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)

![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)

![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
